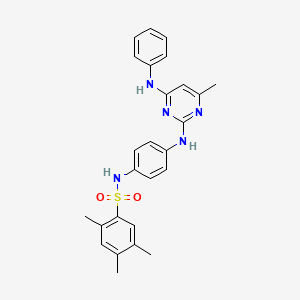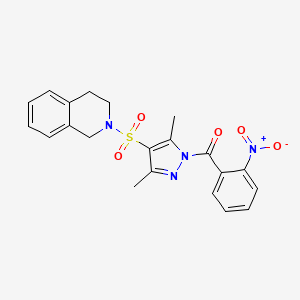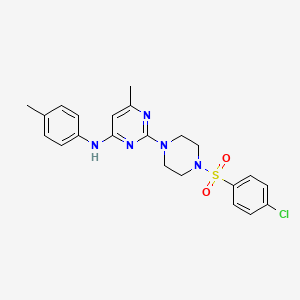![molecular formula C15H20FN7O2 B11254670 N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B11254670.png)
N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with a dimethylamino propyl group, a fluorophenyl group, and a nitro group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe dimethylamino propyl group is then attached via nucleophilic substitution, and the fluorophenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ catalysts and specific reaction conditions to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Chemistry
In chemistry, N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a probe in biochemical assays. Its ability to interact with various biological molecules makes it valuable for understanding cellular processes .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, offering possibilities for drug development .
Industry
Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N2-[3-(dimethylamino)propyl]-N4-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- N2-[3-(dimethylamino)propyl]-N4-(3-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine
- N2-[3-(dimethylamino)propyl]-N4-(3-bromophenyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
The uniqueness of N2-[3-(dimethylamino)propyl]-N4-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C15H20FN7O2 |
|---|---|
Molecular Weight |
349.36 g/mol |
IUPAC Name |
2-N-[3-(dimethylamino)propyl]-4-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H20FN7O2/c1-22(2)8-4-7-18-15-20-13(17)12(23(24)25)14(21-15)19-11-6-3-5-10(16)9-11/h3,5-6,9H,4,7-8H2,1-2H3,(H4,17,18,19,20,21) |
InChI Key |
KBUCBLHRUWBSKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11254589.png)
![4-{6-[(2,4-Dimethylphenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11254607.png)
![N-(2,6-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254612.png)

![2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11254632.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-phenylacetamide](/img/structure/B11254638.png)
![4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11254641.png)


![N-(3,5-Dimethylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11254668.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11254673.png)

![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11254676.png)

